molecular formula C6H9BrN4O2 B13082651 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B13082651
M. Wt: 249.07 g/mol
InChI Key: PDDMBWFTQDOCHU-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole is formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole-5-amine with an appropriate alkyne under copper-catalyzed conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For instance, the bromine atom on the triazole ring can be substituted with an amino group using ammonia or an amine under suitable conditions.

    Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety. This can be achieved through a series of reactions, including esterification and hydrolysis, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures or reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like ammonia, primary or secondary amines, and thiols under basic or neutral conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced triazole derivatives or dehalogenated products.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Cellular Signaling: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
  • 3-Amino-3-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
  • 3-Amino-3-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Uniqueness

3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C6H9BrN4O2

Molecular Weight

249.07 g/mol

IUPAC Name

3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13)

InChI Key

PDDMBWFTQDOCHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)C(CC(=O)O)N

Origin of Product

United States

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